molecular formula C24H33NOS B14228404 3-(Dodecyloxy)-10H-phenothiazine CAS No. 823802-10-4

3-(Dodecyloxy)-10H-phenothiazine

Cat. No.: B14228404
CAS No.: 823802-10-4
M. Wt: 383.6 g/mol
InChI Key: YCYSAAAWOIOHDX-UHFFFAOYSA-N
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Description

3-(Dodecyloxy)-10H-phenothiazine is a phenothiazine derivative characterized by a dodecyloxy (-O(CH₂)₁₁CH₃) substituent at the C3 position of the heterocyclic phenothiazine core. Phenothiazines are tricyclic compounds with a sulfur and nitrogen atom in the central ring, known for their diverse biological and chemical applications, including antipsychotic, antimalarial, and antitumor activities . The dodecyloxy group introduces significant lipophilicity, which may influence solubility, membrane permeability, and biological interactions compared to shorter-chain or polar substituents.

Properties

CAS No.

823802-10-4

Molecular Formula

C24H33NOS

Molecular Weight

383.6 g/mol

IUPAC Name

3-dodecoxy-10H-phenothiazine

InChI

InChI=1S/C24H33NOS/c1-2-3-4-5-6-7-8-9-10-13-18-26-20-16-17-22-24(19-20)27-23-15-12-11-14-21(23)25-22/h11-12,14-17,19,25H,2-10,13,18H2,1H3

InChI Key

YCYSAAAWOIOHDX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC2=C(C=C1)NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dodecyloxy)-10H-phenothiazine typically involves the following steps:

    Starting Materials: Phenothiazine and dodecyl bromide.

    Reaction: The phenothiazine is reacted with dodecyl bromide in the presence of a base such as potassium carbonate.

    Solvent: The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF).

    Conditions: The mixture is heated to reflux for several hours to ensure complete reaction.

    Purification: The product is purified using column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(Dodecyloxy)-10H-phenothiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The dodecyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

    Oxidation: Phenothiazine sulfoxides or sulfones.

    Reduction: Phenothiazine derivatives with reduced functional groups.

    Substitution: Phenothiazine derivatives with various alkyl or aryl groups replacing the dodecyloxy group.

Scientific Research Applications

3-(Dodecyloxy)-10H-phenothiazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Dodecyloxy)-10H-phenothiazine involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Phenothiazine Derivatives

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Parameters
Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3-(Dodecyloxy)-10H-phenothiazine C3: -O(CH₂)₁₁CH₃ C₂₄H₃₃NOS 399.59 (calculated) High lipophilicity; potential membrane-targeting applications -
3-Methoxy-10H-phenothiazine C3: -OCH₃ C₁₃H₁₁NOS 229.30 Intermediate in synthesis; moderate polarity
3,7-Dimethoxy-10H-phenothiazine C3, C7: -OCH₃ C₁₄H₁₃NO₂S 259.32 Enhanced electron-donating capacity; used in materials science
3-(2-Fluoroethoxy)-7-(3-phenyl-1H-pyrazol-5-yl)-10H-phenothiazine (DAP2a) C3: -OCH₂CH₂F; C7: pyrazolyl C₂₃H₁₈FN₃OS 403.12 Fluoroalkyl group improves bioavailability; antitumor activity
3,7-Dibromo-10-hexyl-10H-phenothiazine C3, C7: -Br; N10: -C₆H₁₃ C₁₈H₁₉Br₂NS 441.23 Halogenated; used in organic electronics
10-[4-(Phthalimido)butyl]-10H-phenothiazine N10: -C₄H₈-phthalimide C₂₄H₂₁N₃O₂S 415.51 Phthalimide side chain enhances antitumor activity (TCID₅₀ = 7.8 µg/mL)

Key Observations :

  • Lipophilicity: The dodecyloxy group in this compound significantly increases lipophilicity compared to methoxy or fluoroethoxy substituents, which may enhance its interaction with lipid membranes or hydrophobic protein pockets.
  • In contrast, brominated derivatives (e.g., 3,7-Dibromo-) serve as electron-withdrawing groups .
  • Biological Activity : Substituent position and chain length critically influence bioactivity. For example, N10-side chains with phthalimide groups (e.g., 10-[4-(Phthalimido)butyl]-) exhibit potent antitumor effects, while trifluoromethyl groups at C2 enhance potency in HEp-2 tumor models .
Antitumor Activity:
  • 10-[4-(Phthalimido)butyl]-10H-phenothiazine (TCID₅₀ = 7.8 µg/mL) outperforms shorter-chain analogs (e.g., propyl side chain: TCID₅₀ = 11.5 µg/mL), highlighting the importance of side-chain length .
  • Trifluoromethyl Derivatives : Substitution at C2 (e.g., 2-CF₃) enhances antitumor potency (TCID₅₀ = 4.7 µg/mL) compared to chlorine substituents (TCID₅₀ = 62.5 µg/mL) .
Antimalarial Activity:
  • Alkylamino side chains at N10 (e.g., 2-Chloro-10-[3-(dimethylamino)propyl]-) correlate with inhibition of Plasmodium falciparum . The dodecyloxy group’s lack of basicity may limit antimalarial efficacy compared to aminoalkyl derivatives.

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